molecular formula C17H17ClN6O3 B114068 (R)-Zopiclone CAS No. 138680-08-7

(R)-Zopiclone

Número de catálogo B114068
Número CAS: 138680-08-7
Peso molecular: 388.8 g/mol
Clave InChI: GBBSUAFBMRNDJC-MRXNPFEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-Zopiclone, also known as the levorotatory enantiomer of zopiclone, is part of a hypnotic agent used to treat insomnia. Zopiclone itself is a cyclopyrrolone, which is chemically distinct from benzodiazepines but shares some pharmacological properties, such as acting as a GABA_A receptor agonist . The drug has a chiral center and is commercially available as a racemic mixture, which includes both the (R)- and (S)-enantiomers . The (R)-enantiomer is considered inactive compared to the (S)-enantiomer, which is the psychologically active form .

Synthesis Analysis

Aplicaciones Científicas De Investigación

Metabolism and Enzymatic Activity

(R)-Zopiclone is metabolized in the liver, with cytochrome P-450 3A4 and 2C8 playing significant roles in its metabolic process. This metabolism involves the formation of N-desmethyl-zopiclone and N-oxide-zopiclone (Becquemont et al., 1999).

Interaction with γ-Aminobutyric Acid Type A Receptors

(R)-Zopiclone interacts with neuronal γ-aminobutyric acid type A receptors, exhibiting a distinct binding site from classical benzodiazepines. This interaction involves specific residues in the receptor oligomer and is influenced by different subunits of the receptor (Davies et al., 2000).

Psychopharmacological Profile

Pharmacological studies show that (R)-Zopiclone exhibits several activities characteristic of benzodiazepines, such as anticonvulsant, myorelaxant, antiaggressive, and sedative-hypnotic properties. It modifies the sleep-wakefulness pattern similar to benzodiazepines but with a high safety margin and shorter duration of action (Julou et al., 1982).

Anxiolytic and Sedative Effects

Studies on the enantiomers and metabolites of (R)-Zopiclone reveal its sedative and anxiolytic effects. For instance, (S)-desmethylzopiclone demonstrates anxiolytic action without significant central nervous system depression, suggesting its potential clinical utility in treating anxiety (Carlson et al., 2001).

Biotransformation and Enantioselective Analysis

Enantioselective analysis of (R)-Zopiclone and its metabolites can be performed using capillary electrophoresis and dispersive liquid–liquid microextraction. This method has been applied to study the biotransformation of (R)-Zopiclone using fungi, contributing to understanding its pharmacological properties (Albuquerque et al., 2015).

Propiedades

IUPAC Name

[(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160758
Record name Zopiclone, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Zopiclone

CAS RN

138680-08-7
Record name Zopiclone, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138680087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zopiclone, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOPICLONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A997Q53NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Accordingly, racemic zopiclone is preferably reacted with a resolving agent (+)-O,O′-dibenzoyl tartaric acid in methylene dichloride at room temperature to obtain the diastereomeric salt (Scheme IV) which is crystallized from acetonitrile followed by conversion into eszopiclone by treating with an inorganic base, such as NaOH. Eszopiclone thus obtained has a purity above 99%. Eszopiclone is recrystallized from ethyl acetate to obtain the product with purity of 99.9%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-O,O′-dibenzoyl tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in an organic solvent in presence of triethyl amine along with a catalytic amount of an acylation catalyst to obtain racemic zopiclone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In another embodiment, the invention provides a process to recycle the (R)-zopiclone, which remains in solution as waste product. (R)-zopiclone is recovered from the solution by any known conventional methods, for example, by solvent distillation, evaporation, or precipitation by adding a non-polar solvent, etc. This is followed by neutralization with base, extraction using methylene chloride followed by removal of the solvent. The (R)-isomer isolated is subjected to acid hydrolysis using aqueous HCl, obtaining 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine. The compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine to obtain zopiclone in high yields. The racemate thus obtained is further resolved to obtain eszopiclone by the above stated method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylamino pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Zopiclone
Reactant of Route 2
Reactant of Route 2
(R)-Zopiclone
Reactant of Route 3
Reactant of Route 3
(R)-Zopiclone
Reactant of Route 4
Reactant of Route 4
(R)-Zopiclone
Reactant of Route 5
Reactant of Route 5
(R)-Zopiclone
Reactant of Route 6
(R)-Zopiclone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.